But-3-yn-2-yl methanesulfonate
CAS No.: 59967-06-5
Cat. No.: VC4579007
Molecular Formula: C5H8O3S
Molecular Weight: 148.18
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59967-06-5 |
---|---|
Molecular Formula | C5H8O3S |
Molecular Weight | 148.18 |
IUPAC Name | but-3-yn-2-yl methanesulfonate |
Standard InChI | InChI=1S/C5H8O3S/c1-4-5(2)8-9(3,6)7/h1,5H,2-3H3 |
Standard InChI Key | ZXTGFMXFEMKHHX-UHFFFAOYSA-N |
SMILES | CC(C#C)OS(=O)(=O)C |
Introduction
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₈O₃S | |
Molecular Weight | 148.18 g/mol | |
SMILES | CC(C#C)OS(=O)(=O)C | |
InChIKey | ZXTGFMXFEMKHHX-UHFFFAOYSA-N |
Synthesis and Preparation Methods
But-3-yn-2-yl methanesulfonate is synthesized via nucleophilic substitution of but-3-yn-2-ol with methanesulfonyl chloride (MsCl) in the presence of a base .
Laboratory-Scale Synthesis
Reaction Scheme:
But-3-yn-2-ol + CH₃SO₂Cl → But-3-yn-2-yl methanesulfonate + HCl
Optimized Conditions:
Purification:
-
Workup: Aqueous extraction (H₂O/NaHCO₃) followed by drying (MgSO₄).
-
Chromatography: Silica gel (EtOAc/hexanes) to isolate the product .
Industrial-Scale Production
While specific industrial protocols are undisclosed, large-scale synthesis mirrors laboratory methods, with adjustments for continuous flow systems and automated purification .
Chemical Properties and Reactivity
The compound’s reactivity is governed by its methanesulfonate and alkyne groups.
Nucleophilic Substitution
The methanesulfonate group acts as a leaving group, enabling substitutions with amines, alcohols, or thiols. For example:
Reaction:
But-3-yn-2-yl methanesulfonate + NaOH → But-3-yn-2-ol + CH₃SO₃⁻Na⁺ .
Alkyne Reactivity
The terminal alkyne participates in:
-
Huisgen Cycloaddition: Forms 1,2,3-triazoles with azides under Cu(I) catalysis .
-
Hydrogenation: Reduced to but-2-enyl derivatives using H₂/Pd-C .
Stability and Degradation
-
Thermal Stability: Decomposes above 50°C, releasing SO₂ and H₂S .
-
Hydrolytic Sensitivity: Stable in anhydrous conditions but hydrolyzes in aqueous media .
Applications in Organic Synthesis
Complex Molecule Synthesis
But-3-yn-2-yl methanesulfonate is pivotal in constructing polycyclic frameworks. For instance:
-
Paleo-soraphen Synthesis: Used in the NHK coupling step to assemble the C1–C29 backbone .
-
Macrolactone Formation: Participates in ring-closing metathesis (RCM) to generate macrocyclic scaffolds .
Application | Key Reaction | Yield (%) | Source |
---|---|---|---|
Macrocyclic Synthesis | RCM with Grubbs catalyst | 65–85 | |
Click Chemistry | Azide-alkyne cycloaddition | 85 |
Chiral Synthesis
The (2R)-enantiomer serves as a chiral precursor in asymmetric catalysis. For example:
Biological and Pharmacological Research
Biochemical Interactions
-
Enzyme Modification: Reacts with nucleophilic residues (e.g., cysteine, lysine) in proteins, enabling covalent inhibition .
-
Antiviral Studies: Derivatives inhibit viral glycosidases by alkylation, reducing viral replication.
Target | Mechanism | Outcome |
---|---|---|
Cannabinoid Receptors | Alkylation of CB1 ligands | Enhanced binding affinity |
Viral Glycosidases | Covalent modification | Reduced replication |
Storage:
-
Conditions: –20°C in airtight containers under inert gas.
Comparative Analysis with Analogues
Compound | Structure | Reactivity | Applications |
---|---|---|---|
But-3-yn-1-yl Ms | Terminal sulfonate | Lower nucleophilic substitution rate | Click chemistry |
Ethyl Ms | Saturated chain | Stable, less reactive | Alkylation agents |
Case Studies and Research Findings
Synthesis of Paleo-soraphen A
Key Steps:
-
NHK Coupling: But-3-yn-2-yl methanesulfonate reacts with a vinyl iodide under Pd catalysis .
-
Macrolactonization: Shiina conditions (2,4,6-trichlorobenzoyl chloride) form the 24-membered ring .
Outcome: A 23-step synthesis vs. 32 steps in earlier routes .
Click Chemistry Applications
Reaction:
But-3-yn-2-yl methanesulfonate + Benzyl azide → 1,2,3-Triazole derivative .
Catalyst: Ru(II) complexes achieve >85% yield under mild conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume